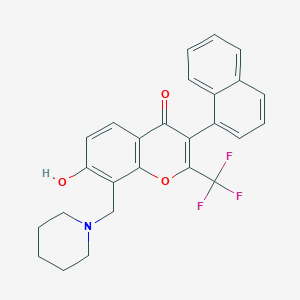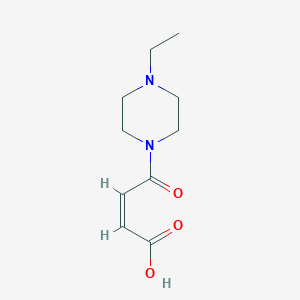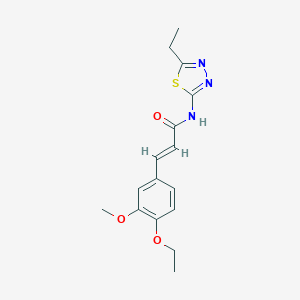![molecular formula C23H21N5O4S2 B381313 ethyl 4-(4-methoxyphenyl)-2-({[(1-phenyl-1H-tetraazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B381313.png)
ethyl 4-(4-methoxyphenyl)-2-({[(1-phenyl-1H-tetraazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-methoxyphenyl)-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-methoxyphenyl)-2-({[(1-phenyl-1H-tetraazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the methoxyphenyl group: This step involves a substitution reaction where a methoxyphenyl group is introduced to the thiophene ring.
Attachment of the tetraazolylsulfanyl group: This step involves the formation of a sulfanyl linkage between the thiophene ring and the tetraazolyl group.
Acetylation: The final step involves the acetylation of the amino group to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to facilitate the reactions and minimize by-products.
化学反応の分析
Types of Reactions
Ethyl 4-(4-methoxyphenyl)-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
科学的研究の応用
Ethyl 4-(4-methoxyphenyl)-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly
特性
分子式 |
C23H21N5O4S2 |
|---|---|
分子量 |
495.6g/mol |
IUPAC名 |
ethyl 4-(4-methoxyphenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H21N5O4S2/c1-3-32-22(30)20-18(15-9-11-17(31-2)12-10-15)13-33-21(20)24-19(29)14-34-23-25-26-27-28(23)16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3,(H,24,29) |
InChIキー |
RKGYWYNISNLIQI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)CSC3=NN=NN3C4=CC=CC=C4 |
正規SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)CSC3=NN=NN3C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(4-methylbenzyl)oxy]-3-(3-methylphenoxy)-4H-chromen-4-one](/img/structure/B381230.png)
![benzyl {[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B381231.png)


![pentyl {[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B381238.png)
![isobutyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B381241.png)
![2-Methylpropyl 2-[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate](/img/structure/B381242.png)
![2-ethoxyethyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B381244.png)
![2-bromo-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B381246.png)
![butyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B381247.png)
![butyl {[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B381248.png)
![cyclohexyl {[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B381249.png)

![N-(1,3-benzothiazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B381251.png)
